

# physical and chemical properties of 3-Fluoro-5-isobutoxyphenylboronic acid

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## Compound of Interest

**Compound Name:** 3-Fluoro-5-isobutoxyphenylboronic acid

**Cat. No.:** B1387095

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An In-depth Technical Guide to **3-Fluoro-5-isobutoxyphenylboronic acid**: Properties, Reactivity, and Applications

## Executive Summary

This guide provides a comprehensive technical overview of **3-Fluoro-5-isobutoxyphenylboronic acid** (CAS No. 850589-57-0), a key organoboron compound in modern synthetic chemistry. We will explore its fundamental physical and chemical properties, delve into its reactivity with a focus on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and discuss its critical applications in pharmaceutical research and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, storage, and synthetic utility.

## Introduction to Arylboronic Acids: The Pillars of Modern Synthesis

Arylboronic acids are a class of organoboron compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups.<sup>[1]</sup> Their general stability, low toxicity, and remarkable versatility have established them as indispensable tools in organic synthesis.<sup>[2][3]</sup> The preeminence of this compound class was formally recognized in 2010 when Akira Suzuki was jointly awarded the Nobel Prize in Chemistry for his work on the palladium-catalyzed cross-coupling reaction, a transformation that forges carbon-carbon bonds with unparalleled

efficiency and precision.<sup>[4]</sup> **3-Fluoro-5-isobutoxyphenylboronic acid** is a specialized example of this class, featuring substituents that modulate its electronic properties and enhance its utility in creating complex, high-value molecules.

## Core Properties of 3-Fluoro-5-isobutoxyphenylboronic acid

A thorough understanding of the physical and structural properties of a reagent is fundamental to its effective application in research and development.

### Identification and Structure

- Chemical Name: (3-Fluoro-5-isobutoxyphenyl)boronic acid<sup>[5]</sup>
- CAS Number: 850589-57-0<sup>[5][6][7]</sup>
- Molecular Formula: C<sub>10</sub>H<sub>14</sub>BFO<sub>3</sub><sup>[6][8]</sup>
- Molecular Weight: 212.03 g/mol <sup>[6]</sup>

Structure of 3-Fluoro-5-isobutoxyphenylboronic acid  
compound

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Caption: 2D structure of the title compound.

### Physical Properties

The physical characteristics of **3-Fluoro-5-isobutoxyphenylboronic acid** are summarized below. These properties are crucial for determining appropriate solvents, reaction temperatures, and storage conditions.

Property	Value	Source(s)
Appearance	White solid / crystalline powder	[8][9]
Melting Point	118-121 °C / 130-134 °C	[8]
Boiling Point	334.9 °C at 760 mmHg	[6][8]
Density	1.15 g/cm <sup>3</sup>	[6][8]
Solubility	Soluble in polar organic solvents (ethanol, DMSO, dichloromethane); poorly soluble in nonpolar solvents (hexanes).	[8][10]

## Chemical Reactivity and Mechanistic Insights

The synthetic utility of **3-Fluoro-5-isobutoxyphenylboronic acid** is dictated by the reactivity of its boronic acid functional group and the electronic influence of its aromatic substituents.

### The Boronic Acid Functional Group

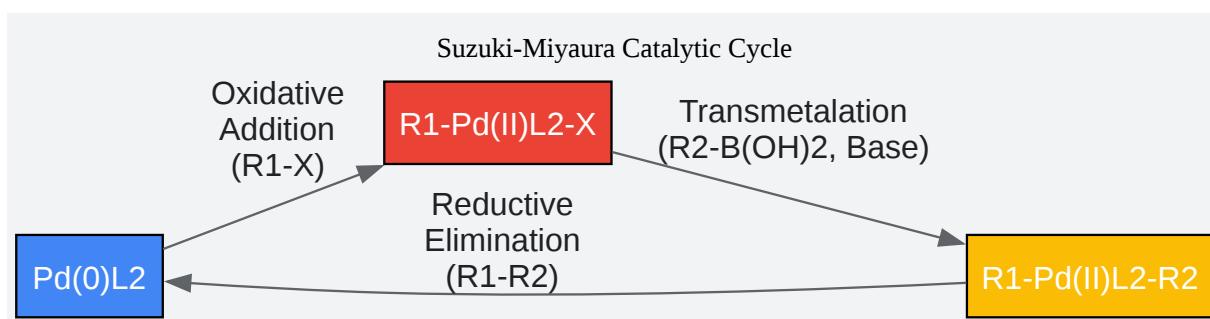
At its core, the boron atom in a phenylboronic acid is  $sp^2$ -hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid.[1][10] This Lewis acidity is central to its reactivity, particularly its ability to interact with bases and the palladium catalyst in cross-coupling reactions. The electron-withdrawing fluorine atom on the phenyl ring is known to lower the  $pK_a$  of the boronic acid, which can influence reaction kinetics and stability.[11]

### The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound, used to form a  $C(sp^2)-C(sp^2)$  bond between the substituted phenyl ring and another aryl or vinyl group.[12][13] This palladium-catalyzed process is valued for its mild conditions, functional group tolerance, and high yields.[2][14]

The generally accepted mechanism involves a catalytic cycle with three primary steps:[4][12]

- Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (e.g., an aryl bromide), forming a Pd(II) complex.[12]
- Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the Pd(II) center, displacing the halide.[12][15]
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][12]



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Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

## Other Key Reactions

Beyond cross-coupling, boronic acids undergo several fundamental transformations:

- Esterification: They react reversibly with diols to form five- or six-membered cyclic boronate esters.[16] This is often done with pinacol to yield a more stable, crystalline solid that is easier to handle and purify.[17]
- Dehydration: Under thermal or anhydrous conditions, three molecules of boronic acid can condense to form a six-membered cyclic trimer known as a boroxine.[1][10] This process is typically reversible upon addition of water.

## Stability and Decomposition Pathways

While relatively stable to air and moisture compared to other organometallic reagents, boronic acids are susceptible to certain decomposition pathways that can impact reaction efficiency and shelf life.[\[3\]](#)

- **Protoprodeboronation:** This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, particularly in aqueous media.[\[17\]](#)[\[18\]](#)
- **Oxidation:** Boronic acids can undergo oxidative degradation, which can be a concern in certain biological applications.[\[17\]](#)

## Applications in Research and Development

**3-Fluoro-5-isobutoxyphenylboronic acid** is not an end product but a versatile building block for creating more complex molecular architectures.

## Role as a Synthetic Building Block

Its primary role is as an intermediate in multi-step organic syntheses.[\[8\]](#) The presence of three distinct functionalities—the boronic acid, the fluoro group, and the isobutoxy group—allows for precise and strategic introduction of this substituted phenyl moiety into a target molecule via Suzuki-Miyaura coupling.

## Importance in Medicinal Chemistry and Drug Discovery

In the pharmaceutical industry, the Suzuki-Miyaura reaction is one of the most frequently used methods for synthesizing active pharmaceutical ingredients (APIs).[\[2\]](#)[\[19\]](#) **3-Fluoro-5-isobutoxyphenylboronic acid** is particularly valuable because its substituents can confer desirable properties to a potential drug candidate:

- **Fluorine:** Often enhances metabolic stability, binding affinity, and lipophilicity.
- **Isobutoxy Group:** Can improve pharmacokinetic properties and also contributes to the molecule's overall lipophilicity and biological activity.[\[9\]](#)

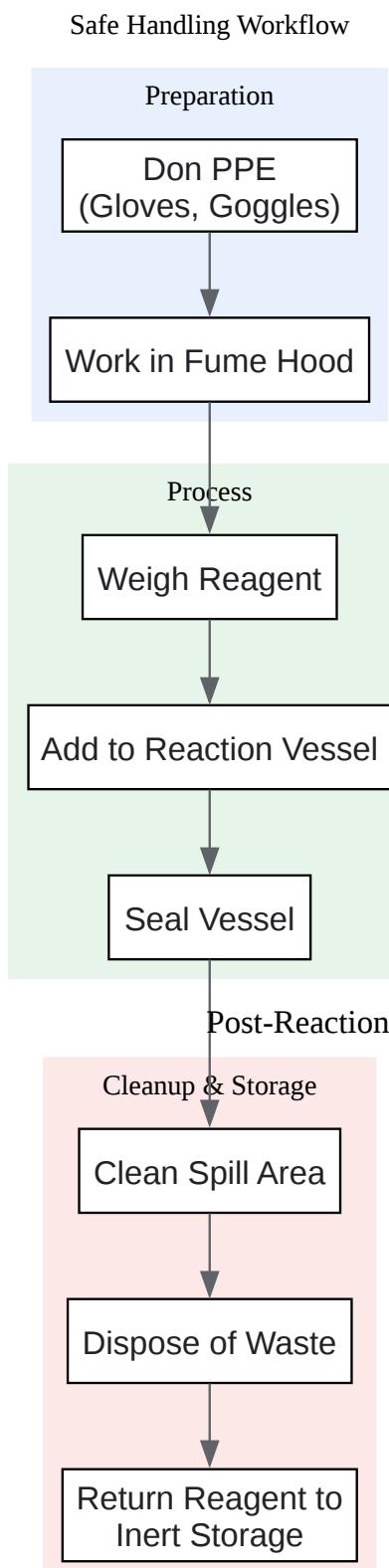
## Experimental Protocols and Handling

Proper handling and storage are critical to ensure the reagent's integrity and the safety of laboratory personnel.

## Safe Handling and Storage Procedures

Boronic acids are generally considered irritants and require careful handling.[\[3\]](#)

- Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[7\]](#)[\[20\]](#)
- Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[7\]](#)[\[21\]](#)
- Storage: Store in a cool, dry, and well-ventilated location in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon to minimize degradation.[\[20\]](#)[\[22\]](#) Refrigerated storage (2-8 °C) is often recommended for long-term stability.[\[23\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents.[\[21\]](#)



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Caption: A typical workflow for safely handling boronic acid reagents.

# General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and may require optimization based on the specific coupling partners and desired scale.

- **Vessel Preparation:** To a dry reaction vial equipped with a magnetic stir bar, add **3-Fluoro-5-isobutoxyphenylboronic acid** (1.2 equivalents).
- **Add Coupling Partner:** Add the aryl halide (1.0 equivalent) and the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%).
- **Inert Atmosphere:** Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
- **Add Solvent and Base:** Under inert atmosphere, add the degassed solvent (e.g., dioxane, toluene) followed by the aqueous base solution (e.g., 2M  $\text{Na}_2\text{CO}_3$  or  $\text{K}_2\text{CO}_3$ , 2-3 equivalents).
- **Reaction:** Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

## Conclusion

**3-Fluoro-5-isobutoxyphenylboronic acid** is a highly valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its well-defined physical properties and predictable chemical reactivity, dominated by its utility in the Suzuki-Miyaura cross-coupling reaction, make it a cornerstone for the construction of complex biaryl systems. Its application is particularly impactful in the field of medicinal chemistry, where it serves as a critical building block for the synthesis of novel therapeutic agents. A firm understanding of its properties, coupled with

adherence to safe handling protocols, enables researchers to fully leverage its synthetic potential.

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